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Compound of Interest

Compound Name: 6-Phenylpicolinaldehyde

Cat. No.: B131957 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Phenylpyridine-2-carbaldehyde, also known by its IUPAC name 6-phenyl-2-

pyridinecarboxaldehyde, is a heterocyclic aromatic aldehyde. This compound belongs to the

pyridine class of molecules, which are of significant interest in medicinal chemistry and

materials science due to their diverse biological activities and coordination properties. The

presence of a phenyl group and a reactive carbaldehyde moiety on the pyridine scaffold makes

6-phenylpyridine-2-carbaldehyde a versatile building block for the synthesis of more complex

molecules with potential applications in drug discovery and development. Pyridine derivatives

have been widely explored for their therapeutic potential, exhibiting a broad range of

pharmacological activities including antimicrobial, antiviral, and anticancer effects.

Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of 6-phenylpyridine-2-

carbaldehyde is essential for its application in synthesis and drug design. The key properties

are summarized in the table below.
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Property Value Source

IUPAC Name
6-phenylpyridine-2-

carbaldehyde

Synonyms

6-phenyl-2-

pyridinecarboxaldehyde, 6-

Phenylpicolinaldehyde

[1]

CAS Number 157402-44-3 [1]

Molecular Formula C₁₂H₉NO [1]

Molecular Weight 183.21 g/mol [1]

Melting Point 85-90 °C

Boiling Point 326.0 ± 30.0 °C at 760 mmHg

Appearance Solid-Liquid Mixture

Storage Temperature
-20°C, sealed storage, away

from moisture

Synthesis
While a specific, detailed experimental protocol for the synthesis of 6-phenylpyridine-2-

carbaldehyde is not readily available in the searched literature, a general synthetic strategy can

be inferred from established methods for preparing similar pyridine derivatives. A plausible

approach involves a cross-coupling reaction to introduce the phenyl group onto the pyridine

ring, followed by oxidation of a suitable precursor to the aldehyde.

A potential synthetic route is outlined below:

6-Bromo-2-methylpyridine Suzuki Coupling
(Phenylboronic acid, Pd catalyst, Base) 6-Methyl-2-phenylpyridine Oxidation

(e.g., SeO₂, heat) 6-Phenylpyridine-2-carbaldehyde

Click to download full resolution via product page

A potential synthetic workflow for 6-phenylpyridine-2-carbaldehyde.
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Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for

similar compounds. Optimization of reaction conditions would be necessary.

Suzuki Coupling:

To a solution of 6-bromo-2-methylpyridine in a suitable solvent (e.g., toluene or dioxane),

add phenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05

equivalents), and a base like potassium carbonate (2.0 equivalents).

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux

for several hours until the reaction is complete (monitored by TLC or GC-MS).

After cooling, the reaction mixture is worked up by extraction with an organic solvent and

purified by column chromatography to yield 6-methyl-2-phenylpyridine.

Oxidation:

The resulting 6-methyl-2-phenylpyridine is dissolved in a high-boiling solvent such as

dioxane or toluene.

Selenium dioxide (SeO₂) (1.1 equivalents) is added, and the mixture is refluxed for several

hours.

The progress of the reaction is monitored by TLC. Upon completion, the mixture is filtered

to remove selenium residues.

The filtrate is concentrated, and the crude product is purified by column chromatography

to afford 6-phenylpyridine-2-carbaldehyde.

Spectroscopic Characterization (Predicted)
While experimental spectra for 6-phenylpyridine-2-carbaldehyde are not available in the

provided search results, the expected spectral data can be predicted based on the analysis of

similar compounds.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding

to the protons on the pyridine and phenyl rings, as well as the aldehyde proton.

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

Pyridine Protons: Three protons on the pyridine ring, likely appearing as doublets and a

triplet in the aromatic region (δ 7.0-9.0 ppm). The position of these signals will be influenced

by the phenyl and aldehyde substituents.

Phenyl Protons: Five protons on the phenyl ring, appearing as multiplets in the aromatic

region (δ 7.0-8.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon

atom in the molecule.

Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 190-200

ppm.

Aromatic Carbons: Signals for the carbon atoms of the pyridine and phenyl rings will appear

in the range of δ 120-160 ppm.

FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the

functional groups present.

C=O Stretch (Aldehyde): A strong absorption band in the region of 1690-1740 cm⁻¹.

Conjugation with the pyridine ring may shift this to a lower wavenumber.[2]

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[2]

C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region.

C-H Bending (Aromatic): Bands in the fingerprint region below 900 cm⁻¹.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z =

183.21, corresponding to the molecular weight of the compound. Fragmentation patterns would

likely involve the loss of the aldehyde group (-CHO) and fragmentation of the aromatic rings.
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Potential Applications in Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have

shown a wide array of biological activities. The presence of the phenyl and carbaldehyde

groups in 6-phenylpyridine-2-carbaldehyde provides opportunities for further chemical

modification to generate libraries of compounds for biological screening.

Derivatives of pyridine-2-carbaldehyde, particularly thiosemicarbazones, have demonstrated

significant potential as therapeutic agents. Research has shown that these compounds can

exhibit anticancer and antimicrobial properties.[3][4] The biological activity is often attributed to

their ability to chelate metal ions and interact with biological macromolecules.

Signaling Pathway Interactions (Hypothetical)

While no specific signaling pathways have been directly linked to 6-phenylpyridine-2-

carbaldehyde in the available literature, its structural motifs suggest potential interactions with

various biological targets. For instance, many kinase inhibitors incorporate pyridine-based

scaffolds. The planar aromatic system could facilitate intercalation with DNA or binding to the

active sites of enzymes.

The general mechanism of action for many pyridine-containing drugs involves the inhibition of

key enzymes or the disruption of cellular signaling cascades. A hypothetical workflow for

investigating the biological activity of derivatives of 6-phenylpyridine-2-carbaldehyde is

presented below.
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6-Phenylpyridine-2-carbaldehyde Derivatives

High-Throughput Screening
(e.g., Cell Viability Assays)

Hit Identification
(Active Compounds)

Target Identification
(e.g., Affinity Chromatography, Proteomics)

Signaling Pathway Analysis
(e.g., Western Blot, Kinase Assays)

Lead Optimization
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A workflow for the biological evaluation of 6-phenylpyridine-2-carbaldehyde derivatives.

Conclusion
6-Phenylpyridine-2-carbaldehyde is a valuable synthetic intermediate with significant potential

for the development of novel therapeutic agents. Its chemical structure, combining the versatile

pyridine core with a reactive aldehyde and a phenyl substituent, offers numerous possibilities

for chemical modification and derivatization. While detailed experimental data for this specific

compound is limited, this guide provides a comprehensive overview based on the properties

and reactivity of related molecules. Further research into the synthesis, characterization, and
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biological evaluation of 6-phenylpyridine-2-carbaldehyde and its derivatives is warranted to fully

explore its potential in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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